N-[(2,3-difluorophenyl)methyl]-2,5-dimethylpyrazol-3-amine;hydrochloride
Description
N-[(2,3-Difluorophenyl)methyl]-2,5-dimethylpyrazol-3-amine;hydrochloride is a pyrazole-derived compound featuring a 2,3-difluorophenylmethyl substituent and dimethyl groups at positions 2 and 5 of the pyrazole ring. The hydrochloride salt form enhances solubility and stability, a common modification in pharmaceutical and agrochemical applications. Its fluorine substitutions likely improve metabolic stability and target binding, as seen in related compounds .
Properties
Molecular Formula |
C12H14ClF2N3 |
|---|---|
Molecular Weight |
273.71 g/mol |
IUPAC Name |
N-[(2,3-difluorophenyl)methyl]-2,5-dimethylpyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C12H13F2N3.ClH/c1-8-6-11(17(2)16-8)15-7-9-4-3-5-10(13)12(9)14;/h3-6,15H,7H2,1-2H3;1H |
InChI Key |
OEUUMLWNEXCUEW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)NCC2=C(C(=CC=C2)F)F)C.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,3-difluorophenyl)methyl]-2,5-dimethylpyrazol-3-amine;hydrochloride typically involves the reaction of 2,3-difluorobenzylamine with 2,5-dimethylpyrazole under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The hydrochloride salt is then formed by treating the amine with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-[(2,3-difluorophenyl)methyl]-2,5-dimethylpyrazol-3-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
N-[(2,3-difluorophenyl)methyl]-2,5-dimethylpyrazol-3-amine;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: The compound may be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-[(2,3-difluorophenyl)methyl]-2,5-dimethylpyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets. The difluorophenyl group may enhance its binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally or functionally related molecules, highlighting key differences in structure, applications, and biological activity:
Key Observations:
Structural Similarities :
- All compounds feature fluorinated aromatic groups, which enhance lipophilicity and receptor binding. The target compound’s pyrazole core is simpler than the pyrrolo-pyridazine (patent) or 1,8-naphthyridine (Goxalapladib) scaffolds, suggesting differences in target specificity .
- Compared to SDH inhibitors (Wang et al.), the absence of a benzamide moiety in the target compound implies a divergent mechanism of action .
Functional Differences :
- Agrochemicals : Pyrazol-5-yl-benzamides and diflubenzuron act via enzyme inhibition (SDH or chitin synthase), whereas the target compound’s lack of a benzamide group may indicate alternative targets .
- Pharmaceuticals : Patent compounds (EP 4 374 877 A2) and Goxalapladib have complex architectures for high target affinity, often seen in kinase or protease inhibitors. The target compound’s simpler structure may prioritize bioavailability .
Physicochemical Properties :
- The hydrochloride salt of the target compound improves aqueous solubility, critical for oral bioavailability in drugs. This contrasts with neutral SDH inhibitors (e.g., Wang et al.) designed for agrochemical formulations .
Research Implications and Gaps
- Target Compound: No direct biological data is available in the provided evidence. Further studies should assess its activity against SDH, kinases, or other targets common to fluorinated heterocycles.
- Fluorine’s Role : The 2,3-difluorophenyl group is recurrent in both agrochemicals (e.g., SDH inhibitors) and pharmaceuticals (e.g., Goxalapladib), underscoring its versatility in molecular design .
Biological Activity
N-[(2,3-difluorophenyl)methyl]-2,5-dimethylpyrazol-3-amine;hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C12H14ClF2N3
- Molecular Weight : 273.71 g/mol
- IUPAC Name : this compound
The compound features a difluorophenyl group attached to a pyrazole ring, enhanced by methyl groups and an amine functionality. The hydrochloride form improves solubility and stability, making it suitable for various applications in biological research.
Research indicates that this compound interacts with specific molecular targets such as enzymes or receptors critical for microbial metabolism and inflammatory responses. Notably, it has been identified as an inhibitor of acetolactate synthase, an enzyme involved in amino acid biosynthesis in microorganisms. This inhibition disrupts essential metabolic pathways and leads to antimicrobial effects.
Antimicrobial Activity
The compound exhibits significant antimicrobial properties against various pathogens. Studies have shown that it effectively inhibits the growth of bacteria such as Klebsiella pneumoniae and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values indicate its potency compared to other compounds .
| Microorganism | MIC (µg/mL) |
|---|---|
| Klebsiella pneumoniae | 32 |
| Staphylococcus aureus | 16 |
Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer properties. Its mechanism may involve the inhibition of key signaling pathways that are crucial for tumor growth and proliferation. However, detailed studies are required to elucidate its efficacy and safety in cancer therapy .
Case Studies and Research Findings
- Antimicrobial Efficacy : A study demonstrated that the compound significantly reduced microbial growth in vitro at concentrations lower than those required for many conventional antibiotics. This suggests its potential use as a novel antimicrobial agent.
- Structural Activity Relationship (SAR) : Research into the SAR of pyrazole derivatives indicates that modifications to the pyrazole ring can enhance biological activity. For instance, the presence of specific substituents on the phenyl ring may increase antimicrobial efficacy .
- Enzyme Inhibition Studies : Investigations into enzyme inhibition have shown that this compound can inhibit acetolactate synthase effectively. This action disrupts essential metabolic pathways in bacteria, leading to their death .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
